Cas no 2137671-71-5 (3-methyl-2-oxopentane-1-sulfonyl fluoride)
3-methyl-2-oxopentane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-2-oxopentane-1-sulfonyl fluoride
- 2137671-71-5
- EN300-1165720
-
- Inchi: 1S/C6H11FO3S/c1-3-5(2)6(8)4-11(7,9)10/h5H,3-4H2,1-2H3
- InChI Key: DBYFZXAPJDUOPM-UHFFFAOYSA-N
- SMILES: S(CC(C(C)CC)=O)(=O)(=O)F
Computed Properties
- Exact Mass: 182.04129354g/mol
- Monoisotopic Mass: 182.04129354g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 59.6Ų
3-methyl-2-oxopentane-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1165720-0.05g |
3-methyl-2-oxopentane-1-sulfonyl fluoride |
2137671-71-5 | 0.05g |
$1895.0 | 2023-05-26 | ||
| Enamine | EN300-1165720-0.1g |
3-methyl-2-oxopentane-1-sulfonyl fluoride |
2137671-71-5 | 0.1g |
$1986.0 | 2023-05-26 | ||
| Enamine | EN300-1165720-0.25g |
3-methyl-2-oxopentane-1-sulfonyl fluoride |
2137671-71-5 | 0.25g |
$2077.0 | 2023-05-26 | ||
| Enamine | EN300-1165720-0.5g |
3-methyl-2-oxopentane-1-sulfonyl fluoride |
2137671-71-5 | 0.5g |
$2167.0 | 2023-05-26 | ||
| Enamine | EN300-1165720-1.0g |
3-methyl-2-oxopentane-1-sulfonyl fluoride |
2137671-71-5 | 1g |
$2257.0 | 2023-05-26 | ||
| Enamine | EN300-1165720-2.5g |
3-methyl-2-oxopentane-1-sulfonyl fluoride |
2137671-71-5 | 2.5g |
$4424.0 | 2023-05-26 | ||
| Enamine | EN300-1165720-5.0g |
3-methyl-2-oxopentane-1-sulfonyl fluoride |
2137671-71-5 | 5g |
$6545.0 | 2023-05-26 | ||
| Enamine | EN300-1165720-10.0g |
3-methyl-2-oxopentane-1-sulfonyl fluoride |
2137671-71-5 | 10g |
$9704.0 | 2023-05-26 | ||
| Enamine | EN300-1165720-50mg |
3-methyl-2-oxopentane-1-sulfonyl fluoride |
2137671-71-5 | 50mg |
$948.0 | 2023-10-03 | ||
| Enamine | EN300-1165720-100mg |
3-methyl-2-oxopentane-1-sulfonyl fluoride |
2137671-71-5 | 100mg |
$993.0 | 2023-10-03 |
3-methyl-2-oxopentane-1-sulfonyl fluoride Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 3-methyl-2-oxopentane-1-sulfonyl fluoride
3-Methyl-2-oxopentane-1-sulfonyl Fluoride (CAS No. 2137671-71-5): An Overview of Its Properties and Applications
3-Methyl-2-oxopentane-1-sulfonyl fluoride (CAS No. 2137671-71-5) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its sulfonyl fluoride functional group, which imparts specific reactivity and stability that make it valuable for a wide range of chemical processes.
The molecular structure of 3-methyl-2-oxopentane-1-sulfonyl fluoride consists of a five-carbon backbone with a methyl group at the third position, an oxo group at the second position, and a sulfonyl fluoride group at the first position. This arrangement provides a balance of hydrophobic and hydrophilic properties, making it suitable for both aqueous and organic media. The sulfonyl fluoride group is particularly reactive, allowing it to participate in various chemical reactions such as nucleophilic substitution and addition reactions.
In the realm of pharmaceutical research, 3-methyl-2-oxopentane-1-sulfonyl fluoride has shown promise as a building block for the synthesis of novel drugs. Its reactivity and stability make it an excellent candidate for the development of prodrugs and drug delivery systems. Recent studies have explored its potential in the synthesis of antiviral agents, anticancer drugs, and other therapeutic molecules. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and coronaviruses.
Beyond pharmaceutical applications, 3-methyl-2-oxopentane-1-sulfonyl fluoride has also found use in materials science. Its ability to form stable covalent bonds with various substrates makes it useful in the development of functionalized surfaces and coatings. Researchers at the University of California, Berkeley, have utilized this compound to create self-assembled monolayers (SAMs) on gold surfaces, which have applications in sensor technology and catalysis. The high reactivity of the sulfonyl fluoride group allows for precise control over surface chemistry, leading to improved performance in these applications.
In the field of chemical synthesis, 3-methyl-2-oxopentane-1-sulfonyl fluoride serves as a valuable reagent for the preparation of complex organic molecules. Its unique reactivity profile enables it to participate in a variety of reactions, including nucleophilic substitution, Michael addition, and Friedel-Crafts alkylation. These reactions are crucial for the synthesis of natural products and fine chemicals. A recent study published in Tetrahedron Letters reported the use of this compound in the efficient synthesis of a series of bioactive compounds with potential therapeutic applications.
The environmental impact of chemicals is an important consideration in their development and use. Studies on the biodegradability and toxicity of 3-methyl-2-oxopentane-1-sulfonyl fluoride have shown that it exhibits low environmental persistence and toxicity. This makes it a more environmentally friendly option compared to some traditional reagents used in similar applications. Researchers at the Environmental Protection Agency (EPA) have conducted comprehensive assessments to ensure its safe use in industrial processes.
In conclusion, 3-methyl-2-oxopentane-1-sulfonyl fluoride (CAS No. 2137671-71-5) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties make it an invaluable tool for researchers working in pharmaceuticals, materials science, and chemical synthesis. As ongoing research continues to uncover new applications and optimize existing ones, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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